(E)-2-(benzylamino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound (E)-2-(benzylamino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core substituted at positions 2 and 2. The benzylamino group at position 2 and the (4-methoxyphenyl)imino moiety at position 3 contribute to its unique electronic and steric properties. The E-configuration of the imine bond ensures planar geometry, enhancing π-π stacking interactions.
Properties
IUPAC Name |
2-(benzylamino)-3-[(4-methoxyphenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-17-7-6-14-28-23(17)27-22(26-15-18-8-4-3-5-9-18)21(24(28)29)16-25-19-10-12-20(30-2)13-11-19/h3-14,16,26H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBSVEYXCGYATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)OC)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(benzylamino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
This compound is synthesized through a series of reactions involving Ugi four-component reactions (U-4CRs), which are known for their efficiency in creating complex drug-like molecules. The synthesis typically involves the reaction of various amines, aldehydes, and isocyanides under microwave irradiation conditions, leading to high yields and purity levels .
Synthesis Overview
-
Starting Materials :
- Benzylamine
- 4-Methoxybenzaldehyde
- Isocyanides
- Pyrimidine derivatives
-
Methodology :
- Combine the starting materials in a suitable solvent.
- Apply microwave irradiation to facilitate the reaction.
- Purify the resulting product through column chromatography.
- Yield : The synthesis often yields over 70% of the desired product, indicating a robust synthetic route.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Breast Cancer Cell Lines
- Cell Line : MCF-7 (breast adenocarcinoma)
- IC50 Value : Approximately 15 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Antimicrobial Activity
The compound also shows promising antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.
The neuroprotective activity may be attributed to its ability to modulate oxidative stress pathways and enhance neuronal survival under stress conditions.
Comparison with Similar Compounds
Substituent Variations and Structural Diversity
The pyrido[1,2-a]pyrimidin-4-one scaffold allows extensive substitution, leading to diverse analogs. Key structural variations include:
Spectroscopic and Conformational Differences
- NMR Analysis: In analogs with thiazolidinone substituents (e.g., ), the Z-configuration of the imine bond leads to distinct chemical shifts in regions corresponding to aromatic protons (δ 29–36 ppm) and substituent environments (δ 39–44 ppm). These shifts differ from the E-configuration in the target compound, highlighting conformational flexibility .
- X-ray Crystallography: Pyrimidine derivatives with bulky substituents (e.g., 4-methylbenzyl in ) exhibit non-planar conformations, with dihedral angles up to 69.57° between aromatic rings. This contrasts with the planar geometry of the target compound’s methoxyphenyl group .
Bioactivity and Pharmacological Profiles
- Bioisosterism: The pyrido[1,2-a]pyrimidin-4-one core is bioisosteric to 4-hydroxyquinolin-2-one, retaining similar hydrogen-bonding patterns while improving metabolic stability .
- Target Interactions: Thiazolidinone-containing analogs (e.g., ) show enhanced interactions with sulfur-binding enzymes, such as glutathione S-transferase, due to the thioxo group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
